molecular formula C22H34N4O2 B2855878 N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 899729-13-6

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2855878
CAS RN: 899729-13-6
M. Wt: 386.54
InChI Key: IRXJUAUQQCKKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia in 2012. Since then, it has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring, a component of this compound, has been utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) . These are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties. This allows SARMs to benefit from the specificity of androgen receptors, potentially limiting unwanted side effects .

Antioxidant Potential

Compounds containing the pyrrolidine structure have been evaluated for their antioxidant potential. Antioxidants are vital in combating oxidative stress in the body, which can lead to chronic diseases such as cancer and heart disease. The pyrrolidine derivatives have shown promising results in scavenging free radicals, indicating their potential as therapeutic antioxidants .

Drug Design and Stereochemistry

The stereochemistry of the pyrrolidine ring offers a significant advantage in drug design. The different stereoisomers and spatial orientation of substituents can lead to diverse biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial for the development of new medications with targeted effects .

Pharmacokinetic Profile Modification

Modifying the pharmacokinetic profile of drugs is essential for improving their efficacy and reducing side effects. The pyrrolidine ring has been used to alter the pharmacokinetic properties of various compounds, enhancing their absorption, distribution, metabolism, and excretion (ADME) characteristics .

Structural Diversity in Medicinal Chemistry

The non-planarity and sp3-hybridization of the pyrrolidine ring allow for increased structural diversity in medicinal chemistry. This diversity is beneficial for exploring pharmacophore space and creating novel compounds with unique biological activities .

Enantioselective Protein Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, compounds can exhibit different biological profiles based on their enantiomeric form. This property is particularly useful in the development of drugs that require high specificity and selectivity for their protein targets .

properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h10-13,18,20H,3-9,14-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXJUAUQQCKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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